molecular formula C20H18Cl3N3O2 B026998 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride CAS No. 183320-00-5

6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride

Cat. No. B026998
M. Wt: 438.7 g/mol
InChI Key: MCJCPYXGLTWKGT-UHFFFAOYSA-N
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Description

Quinazoline derivatives are a class of heterocyclic compounds that have attracted significant attention due to their diverse pharmacological activities and potential applications in medicinal chemistry. The synthesis and characterization of quinazoline derivatives involve various chemical reactions and analyses to understand their molecular and chemical properties.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves cyclization and etheration reactions. For example, Yan et al. (2013) synthesized 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivatives through cyclization and etheration, starting from N′-(5-(3-chloropropoxy)-2-cyano- 4-methoxyphenyl)- N, N-dimethylformamidine (Yan, Huang, & Zhang, 2013).

Molecular Structure Analysis

The molecular structures of quinazoline derivatives are characterized using techniques such as IR, ^1H NMR, ^13C NMR, MS, and elemental analysis. For instance, the study by Yan et al. (2013) utilized these techniques to characterize the structures of synthesized quinazoline derivatives, confirming the expected molecular frameworks and functional groups.

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions that highlight their reactivity and potential for further chemical modifications. Costa et al. (2004) provided an approach to synthesizing quinazolin-2-ones through palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives, demonstrating the versatility of quinazoline compounds in chemical synthesis (Costa et al., 2004).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility and thermal stability, are crucial for their practical applications. For example, the study on luminescence and electroluminescence by Chen (2005) reported high thermal stability for benzimidazol-2-yl-quinoline and its zinc complex, important for their use in organic light-emitting devices (Chen, 2005).

Scientific Research Applications

Synthesis and Purification

Optimized synthesis and purification processes for erlotinib hydrochloride, which is closely related to the chemical structure , involve the use of highly polar piperazine in nucleophilic substitution reactions. This process transforms the chlorinated intermediate byproduct into a more polar compound, facilitating its removal by recrystallization and yielding highly pure erlotinib hydrochloride with a purity greater than 99.9% (Geng Zhang & Linlin Zha, 2013).

Molecular Structural Studies

The study of AG-1478, a structurally similar compound, through density functional theory (DFT) and molecular orbital theory illustrates the importance of understanding molecular conformations for the development of potent biopharmaceuticals. Spectral signatures correlated with drug structures assist in identifying relevant targets and interactions, showcasing the compound's potential in broad biopharmaceutical activities (M. Khattab et al., 2016).

Bioactivation and Metabolic Studies

Compounds containing a terminal phenyl acetylene moiety, similar to the query compound, have shown unique metabolic pathways when incubated with cytochrome P450. These studies reveal the potential for unexpected metabolic products that could impact drug efficacy and safety profiles, providing insights into the enzymatic bioactivation of such compounds (R. Subramanian et al., 2011).

Degradation and Stability Studies

Research on erlotinib hydrochloride's stability under various stress conditions has led to the identification of novel degradation products. These findings are crucial for drug quality control and the development of stable pharmaceutical formulations (A. Mahajan et al., 2015).

Insecticidal Efficacy

The synthesis and testing of novel bis quinazolinone derivatives for insecticidal efficacy demonstrate the potential of quinazolinone compounds in agricultural applications. Such research broadens the scope of these compounds beyond pharmaceuticals, offering insights into their utility in pest management (Manal M. El-Shahawi et al., 2016).

Crystallography and Material Science

The crystallization studies of erlotinib, involving multicomponent crystals, provide valuable information for the pharmaceutical development process, including drug formulation and the study of drug-drug interactions. These studies highlight the significance of crystallography in understanding and enhancing drug properties (B. Sridhar et al., 2010).

properties

IUPAC Name

6,7-bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O2.ClH/c1-2-14-4-3-5-15(10-14)25-20-16-11-18(26-8-6-21)19(27-9-7-22)12-17(16)23-13-24-20;/h1,3-5,10-13H,6-9H2,(H,23,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJCPYXGLTWKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCCl)OCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596531
Record name 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride

CAS RN

183320-00-5
Record name 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Chloro-6,7-bis-(2-chloro-ethoxy)-quinazoline (600 mg, 1.87 mmol) and 3-ethynyl-aniline (219 mg, 1.87 mmol) were reacted in refluxing isopropanol (15 mL) under an atmosphere of N2 for 2.5 hours. The mixture was cooled to 20° C. and the precipitated product was filtered, washed With isopropanol and ether and dried in vacuo. (707 mg; 86%; M.P. 230°-240° C. (dec); LC-MS: 402 (MH+); anal. RP18-HPLC RT: 5.35 min.).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
219 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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